molecular formula C13H14N2O2S B185591 4-amino-N-methyl-N-phenylbenzenesulfonamide CAS No. 63826-12-0

4-amino-N-methyl-N-phenylbenzenesulfonamide

Cat. No. B185591
Key on ui cas rn: 63826-12-0
M. Wt: 262.33 g/mol
InChI Key: CFXMWOQQTYMARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05693639

Procedure details

A suspension of N-(4-chlorosulfonylphenyl)phosphoramidic dichloride (1.0 g) and N-methylaniline (2.49 g) in water (5 ml) was heated at reflux for 18 hours. After cooling to 0° C. and adjustment to pH2 with concentrated hydrochloric acid, the suspension was heated at reflux for 30 minutes, then cooled to 0° C. and adjusted to pH 8 with concentrated ammonium hydroxide. The suspension was extracted with ethyl acetate (3×40 ml), the combined organic extracts were washed with brine, dried (Na2SO4), and concentrated to an oil. Purification by chromatography (3:2 hexane: ethyl acetate) gave 4-(N-phenyl-N-methylaminosulfonyl)aniline as a colourless crystalline solid (0.65 g); MS: m/z=263(M+1); NMR (CDCl3): 3.13 (s,3), 4.11 (broad s,2), 6.58-6.62 (m, 2), 7.10-7.13 (m,2), 7.23-7.31 (m,s).
Name
N-(4-chlorosulfonylphenyl)phosphoramidic dichloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:10]=[CH:9][C:8]([NH:11]P(Cl)(Cl)=O)=[CH:7][CH:6]=1)(=[O:4])=[O:3].[CH3:16][NH:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.Cl.[OH-].[NH4+]>O>[C:18]1([N:17]([CH3:16])[S:2]([C:5]2[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=2)(=[O:4])=[O:3])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:3.4|

Inputs

Step One
Name
N-(4-chlorosulfonylphenyl)phosphoramidic dichloride
Quantity
1 g
Type
reactant
Smiles
ClS(=O)(=O)C1=CC=C(C=C1)NP(=O)(Cl)Cl
Name
Quantity
2.49 g
Type
reactant
Smiles
CNC1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The suspension was extracted with ethyl acetate (3×40 ml)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (3:2 hexane: ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N(S(=O)(=O)C1=CC=C(N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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